Circulin F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

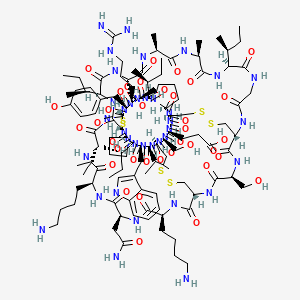

Cyclo[Ala-Ala-Ile-Gly-Cys(1)-Ser-Cys(2)-Lys-Asn-Lys-Val-Cys(3)-Tyr-Arg-Ala-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Ile-Ser] is a cyclic peptide composed of multiple amino acids linked in a specific sequence. Cyclic peptides are known for their stability and unique structural properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclic peptides typically involves solid-phase peptide synthesis (SPPS) followed by cyclization. The process begins with the sequential addition of amino acids to a solid support, forming a linear peptide chain. After the linear sequence is complete, cyclization is achieved through the formation of a peptide bond between the terminal amino acids. This can be facilitated by using coupling reagents such as HATU or EDC in the presence of a base like DIPEA .

Industrial Production Methods

Industrial production of cyclic peptides often employs automated peptide synthesizers to ensure high efficiency and reproducibility. The use of protecting groups during synthesis is crucial to prevent unwanted side reactions. After synthesis, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclic peptides can undergo various chemical reactions, including:

Oxidation: Cyclic peptides containing cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amine modifications.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide-bridged cyclic peptides, which can enhance stability and bioactivity.

Scientific Research Applications

Chemistry

In chemistry, cyclic peptides are used as models to study protein folding and stability. Their well-defined structures make them ideal for investigating the effects of various modifications on peptide conformation and function .

Biology

Cyclic peptides play a significant role in biological research, particularly in the study of enzyme inhibition and receptor binding. Their stability and specificity make them excellent candidates for probing biological pathways and interactions .

Medicine

In medicine, cyclic peptides are explored for their therapeutic potential. They can act as inhibitors of protein-protein interactions, making them valuable in the development of drugs for diseases such as cancer and infectious diseases .

Industry

Industrially, cyclic peptides are used in the development of biomaterials and as components in drug delivery systems. Their ability to form stable structures and interact with biological molecules makes them suitable for various applications .

Mechanism of Action

The mechanism of action of cyclic peptides involves their interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure often enhances binding affinity and specificity, allowing the peptide to effectively modulate the activity of its target. This can involve inhibition of enzyme activity, blocking receptor-ligand interactions, or disrupting protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Cyclo(Ala-Ala): A simpler cyclic peptide composed of two alanine residues, known for its stability and use in studying peptide conformations.

Cyclo(Ile-Leu): Composed of isoleucine and leucine, this cyclic peptide is used in studies of hydrophobic interactions and peptide folding.

Cyclo(Ala-Gly): A cyclic dipeptide with applications in studying peptide stability and interactions.

Uniqueness

Cyclo[Ala-Ala-Ile-Gly-Cys(1)-Ser-Cys(2)-Lys-Asn-Lys-Val-Cys(3)-Tyr-Arg-Ala-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Ile-Ser] is unique due to its complex sequence and multiple cysteine residues, which allow for the formation of multiple disulfide bridges. This complexity provides enhanced stability and the potential for diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

bioactivity |

Antiviral |

|---|---|

sequence |

AIPCGESCVWIPCISAAIGCSCKNKVCYR |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.